molecular formula C30H35FO8 B13425424 (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride

Cat. No.: B13425424
M. Wt: 542.6 g/mol
InChI Key: MORQBMNTBQXWET-OTJHINGOSA-N
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Description

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride (hereafter referred to as (4R)-TDC·HCl) is a chiral, six-membered heterocyclic compound containing sulfur and nitrogen in its saturated thiazane ring. The "tetrahydro" designation indicates a fully saturated ring system, distinguishing it from unsaturated thiazines. The compound features two carboxylic acid groups at positions 2 and 4, with stereochemical specificity at the C4 position (R-configuration).

Properties

Molecular Formula

C30H35FO8

Molecular Weight

542.6 g/mol

IUPAC Name

(5S,7aR)-5-fluoro-6,7-bis[(4-methoxyphenyl)methoxy]-2-phenyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran;methoxymethane

InChI

InChI=1S/C28H29FO7.C2H6O/c1-30-21-12-8-18(9-13-21)16-32-23-24(33-17-19-10-14-22(31-2)15-11-19)26(29)35-28-25(23)34-27(36-28)20-6-4-3-5-7-20;1-3-2/h3-15,23-28H,16-17H2,1-2H3;1-2H3/t23?,24?,25-,26-,27?,28?;/m1./s1

InChI Key

MORQBMNTBQXWET-OTJHINGOSA-N

Isomeric SMILES

COC.COC1=CC=C(C=C1)COC2[C@@H]3C(O[C@H](C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5

Canonical SMILES

COC.COC1=CC=C(C=C1)COC2C3C(OC(C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives with Dicarbonyl Compounds

A primary synthetic pathway involves the cyclocondensation of thiourea derivatives with suitable dicarbonyl compounds, such as malonic acid derivatives, under controlled conditions. This route typically proceeds via a multi-step process:

  • Initial Condensation: Thiourea reacts with a dicarbonyl compound (e.g., malonic acid diethyl ester) under reflux conditions in ethanol or water, forming an intermediate thiazine ring.
  • Ring Closure: Intramolecular cyclization occurs, facilitated by acid or base catalysis, yielding the heterocyclic core.
  • Hydrolysis and Salt Formation: The resultant compound is hydrolyzed to introduce carboxylic acid groups, followed by salt formation with hydrochloric acid to obtain the hydrochloride salt.

Reaction Conditions:

  • Solvent: Ethanol, water, or mixed solvents
  • Catalyst: Acidic (e.g., hydrochloric acid, p-toluenesulfonic acid) or basic catalysts
  • Temperature: Reflux (80–100°C)
  • Reaction Time: 4–24 hours depending on conditions

Multi-Component One-Pot Synthesis

Recent advancements favor one-pot multi-component reactions (MCRs) that streamline synthesis, improve yields, and reduce waste. For example, a three-component reaction involving:

  • An aryl aldehyde (e.g., 4-hydroxybenzaldehyde)
  • Thiourea
  • A suitable acetoacetanilide derivative

This process is catalyzed by green catalysts such as taurine, under solvent-free or ethanol conditions, at elevated temperatures (~100°C). The reaction proceeds via sequential condensation, cyclization, and dehydration steps, culminating in the heterocyclic product.

Key Data:

Catalyst Solvent Temperature Yield (%) Time (h)
Taurine (15 mol%) Ethanol 100°C 92 3
p-TSA Ethanol 100°C 52 8
Camphor sulphonic acid Ethanol 100°C 90 4.5

This approach emphasizes sustainability, utilizing bio-organic catalysts and mild conditions.

Thermal Cyclization of Acyl Thioureas

Another method involves thermal cyclization of acyl thioureas containing α, β-unsaturated acid fragments. For instance:

  • Acryloyl chloride reacts with thiourea or N-substituted thioureas to form acyl thiourea intermediates.
  • Thermal cyclization of these intermediates at elevated temperatures (around 150°C) yields 2-imino-1,3-thiazinane derivatives.
  • Hydrochloride salt formation is achieved by treatment with hydrochloric acid post-cyclization.

This route allows for structural diversification and functionalization.

Catalytic and Reaction Optimization Strategies

Catalysts Employed

Catalyst Role Advantages References
Taurine Green bio-organic catalyst Reusable, environmentally friendly ,
p-Toluenesulfonic acid Acid catalysis High efficiency ,
Camphor sulphonic acid Acid catalysis Complete conversion, mild conditions

Solvent Effects and Reaction Parameters

Solvent Yield (%) Reaction Time Notes
Ethanol Up to 92 3–4 hours Optimal for green synthesis
Water-ethanol mixture 79–82 4–5 hours Eco-friendly alternative
Acetonitrile 82.57 4 hours High yield but less sustainable

Reaction temperature influences both yield and reaction rate, with optimal conditions around 100°C for most protocols.

Data Tables Summarizing Preparation Methods

Method Starting Materials Catalyst Solvent Temperature Time Yield (%) Reference
Cyclocondensation Thiourea + Dicarbonyl Acid/Base Ethanol/Water Reflux (80–100°C) 4–24h 58–87 ,
One-pot MCR Aryl aldehyde + Thiourea + Acetoacetanilide Taurine Ethanol 100°C 3h 92 ,
Thermal Cyclization Acyl thioureas None N/A ~150°C 4–8h Variable

Chemical Reactions Analysis

Types of Reactions

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .

Scientific Research Applications

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound with both sulfur and nitrogen atoms in its structure. Its molecular formula is C6H10ClNO4S, with a molecular weight of approximately 231.69 g/mol. The compound features a thiazine ring, a six-membered ring containing one sulfur and one nitrogen atom, and two carboxylic acid functional groups at the 2 and 4 positions of the ring. This structure gives it diverse chemical properties and potential biological activities.

Applications

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has several applications across various fields:

  • Antimicrobial Research Studies indicate that it exhibits potential biological activities, particularly in the fields of antimicrobial research.
  • Anticancer Research Studies indicate that it exhibits potential biological activities, particularly in the fields of anticancer research. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, which can modulate their activity. This modulation may result in inhibition of enzyme activity or activation of signaling pathways that are crucial for cellular functions.

Studies on (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride have focused on its interactions with various biological targets. These studies reveal how the compound binds to active sites on enzymes or receptors, potentially leading to significant biological effects such as enzyme inhibition or modulation of cellular signaling pathways.

Mechanism of Action

The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : (4R)-TDC·HCl is synthesized from D-methionine via reaction with dichloroacetic acid in concentrated hydrochloric acid under reflux, forming an intermediate that is subsequently treated with hydroxylamine to yield D-homocysteine (D-Hcy) .
  • Applications: It serves as a critical intermediate in the stereoselective synthesis of non-proteinogenic amino acids like D-homocysteine and cystathionine stereoisomers, which are pivotal in studying metabolic pathways and sulfur-containing biomolecules .

Comparison with Similar Compounds

Enantiomeric Counterpart: (4S)-TDC·HCl

The (4S)-enantiomer of TDC·HCl shares identical physical and chemical properties with (4R)-TDC·HCl except for optical activity.

  • Stereochemical Impact: The S-configuration at C4 enables the synthesis of L-homocysteine (L-Hcy), whereas the R-configuration produces D-Hcy. This enantiomeric divergence influences biological activity, as L- and D-forms of amino acids exhibit distinct metabolic roles .
  • Synthetic Utility: Both enantiomers are indispensable for generating all four stereoisomers of cystathionine, a sulfur-containing amino acid involved in transsulfuration pathways .

Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)

This five-membered ring analogue (thiazolidine) differs structurally in ring size and saturation:

  • Ring Size : The smaller thiazolidine ring (5-membered) alters steric and electronic properties, reducing conformational flexibility compared to the six-membered thiazane ring in (4R)-TDC·HCl.
  • Applications: Thiazolidine-2,4-dicarboxylic Acid is primarily used in laboratory research (e.g., as a ligand or building block) but lacks direct utility in amino acid synthesis .
  • Physical Data: Molecular Formula: C₅H₇NO₄S Molecular Weight: 177.17 g/mol Purity: >98% (HPLC) .

Structural Analogues in Heterocyclic Chemistry

Other sulfur-nitrogen heterocycles, such as thiazoles and thiazepines, differ in ring size, functionalization, and biological relevance:

  • Thiazoles : Unsaturated five-membered rings with applications in drug design (e.g., antibiotics). Lack dicarboxylic acid functionalization.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Ring Size Key Applications
(4R)-TDC·HCl C₆H₉NO₄S·HCl* ~227.53 (estimated) Not reported 6 D-Hcy and cystathionine synthesis
(4S)-TDC·HCl C₆H₉NO₄S·HCl* ~227.53 (estimated) Not reported 6 L-Hcy and cystathionine synthesis
Thiazolidine-2,4-dicarboxylic Acid C₅H₇NO₄S 177.17 30097-06-4 5 Laboratory research

*Exact molecular formula inferred from synthetic pathway in .

Research Findings and Implications

Stereochemical Specificity : The R/S configuration at C4 in TDC·HCl directly dictates the chirality of homocysteine, enabling controlled synthesis of all four cystathionine stereoisomers . This is critical for studying enzymatic selectivity in sulfur metabolism.

Ring Size and Reactivity : The six-membered thiazane ring in (4R)-TDC·HCl offers greater stability and flexibility compared to five-membered thiazolidines, facilitating its role in multi-step organic syntheses .

Industrial Relevance : Thiazolidine-2,4-dicarboxylic Acid is commercially available for research, whereas (4R)-TDC·HCl remains a specialized intermediate, highlighting divergent applications despite structural similarities .

Notes on Nomenclature and Data Limitations

  • This distinction is critical for accurate structural interpretation.

Biological Activity

(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound characterized by a thiazine ring that contains both sulfur and nitrogen atoms. Its unique structure, featuring dual carboxylic acid functional groups at the 2 and 4 positions, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C6H9NO4S·HCl
  • Molecular Weight : Approximately 231.69 g/mol
  • Structure : The compound consists of a six-membered thiazine ring with carboxylic acid groups, enhancing its reactivity and biological potential.

Biological Activity Overview

Research indicates that (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride exhibits significant biological activities, particularly in the fields of:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various microbial pathogens.
  • Anticancer Activity : The compound's ability to modulate specific cellular pathways makes it a candidate for anticancer research.

The biological effects of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride are primarily attributed to its interaction with molecular targets such as enzymes and receptors. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound may bind to active sites on enzymes, disrupting their functions.
  • Activation of Signaling Pathways : It can influence cellular signaling pathways crucial for various physiological processes.

Antimicrobial Studies

A study evaluated the antimycobacterial activity of several thiazine derivatives against Mycobacterium tuberculosis. Among these derivatives, (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride demonstrated notable inhibitory effects at concentrations as low as 6.25 µg/ml .

CompoundInhibition Rate (%)MIC99 (µg/ml)
3a97>6.25
3b77>6.25
3c76>6.25

Anticancer Research

In another study focusing on the anticancer potential of thiazine derivatives, (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound effectively triggered apoptotic pathways in various cancer models .

Comparative Analysis with Related Compounds

The following table compares (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Thiazolidine-2-carboxylic acidContains a thiazolidine ringAntimicrobial properties
2-Thiophenecarboxylic acidContains a thiophene ringAntioxidant properties
1,3-Thiazole derivativesContains a thiazole ringAnticancer and antifungal activities

The unique aspect of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride lies in its specific thiazine structure combined with dual carboxylic acid functionalities. This enhances its reactivity and potential biological applications compared to other similar compounds .

Q & A

Q. What are the standard synthetic routes for (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclocondensation reactions using precursors like dicarboxylic acids and thioamides. For example, polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) may catalyze ring closure under controlled temperatures (80–120°C) to form the thiazine backbone . Chiral resolution techniques, such as enzymatic kinetic resolution or chiral stationary-phase chromatography, ensure the (4R)-configuration is retained . Post-synthetic hydrochlorination enhances solubility for biological assays .

Q. Which analytical methods are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in the thiazine ring) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>98% by area normalization) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 238.05) and detects trace impurities .

Q. How does the hydrochloride salt form influence solubility and experimental handling?

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C), facilitating dissolution in buffer systems for biological assays. However, hygroscopicity requires storage in desiccators under inert gas (N2_2/Ar) to prevent degradation .

Advanced Research Questions

Q. What advanced techniques resolve stereochemical ambiguities in thiazine derivatives?

  • X-ray Crystallography : Resolves absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) and validates hydrogen-bonding networks in the crystal lattice .
  • Circular Dichroism (CD) : Correlates Cotton effects with (4R)-configuration, particularly for chiral carboxylate moieties .

Q. How can researchers design enzyme inhibition studies using this compound?

  • Target Selection : Prioritize enzymes with conserved carboxylate-binding pockets (e.g., metalloproteases, aminoacyl-tRNA synthetases) .
  • Assay Design : Use fluorescence-based (e.g., FRET substrates) or calorimetric (ITC) methods to measure Ki_i values. Include controls with enantiomers to assess stereospecificity .

Q. What strategies mitigate stability issues under varying pH or temperature conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M NaOH/HCl, 37°C) with HPLC monitoring. The thiazine ring is susceptible to alkaline hydrolysis, requiring neutral buffers (pH 6–8) for long-term storage .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C), guiding lyophilization protocols .

Q. How do structural modifications (e.g., substituents on the thiazine ring) alter bioactivity?

  • Comparative SAR Studies : Replace the 4-carboxylate with methyl ester or amide groups to evaluate effects on target affinity. For example, esterification reduces polarity, enhancing blood-brain barrier penetration in neuroactivity assays .
  • Halogenation : Introduce Cl/Br at the 2-position to assess steric/electronic impacts on enzyme inhibition (e.g., IC50_{50} shifts in kinase assays) .

Q. What synthetic optimizations improve yield and scalability?

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) via response surface methodology. For example, PPA concentration (70–85%) significantly affects cyclization efficiency .
  • Continuous Flow Chemistry : Enhances reproducibility for multi-gram synthesis by maintaining precise temperature and mixing ratios .

Q. How can metabolic pathways of this compound be tracked in vitro?

  • Radiolabeling : Incorporate 14C^{14}C-labeled carboxylate groups to trace metabolites via LC-MS/MS.
  • Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) and monitor phase I/II metabolites (e.g., glucuronidation at the 2-carboxylate) .

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with Factor Xa or thrombin, focusing on hydrogen bonding with the thiazine dicarboxylate and hydrophobic contacts .
  • MD Simulations (GROMACS) : Assess conformational stability of ligand-target complexes over 100-ns trajectories to prioritize analogs for synthesis .

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